molecular formula C13H11N5O3S B10944766 N-(4-sulfamoylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(4-sulfamoylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10944766
M. Wt: 317.33 g/mol
InChI Key: QKZGMYABIVLSMF-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of N-(4-sulfamoylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of 4-sulfamoylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functionalization steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(4-sulfamoylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming hydrogen bonds with key amino acid residues .

Comparison with Similar Compounds

N-(4-sulfamoylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct photophysical properties and biological activities.

Properties

Molecular Formula

C13H11N5O3S

Molecular Weight

317.33 g/mol

IUPAC Name

N-(4-sulfamoylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C13H11N5O3S/c14-22(20,21)10-4-2-9(3-5-10)16-13(19)11-8-12-15-6-1-7-18(12)17-11/h1-8H,(H,16,19)(H2,14,20,21)

InChI Key

QKZGMYABIVLSMF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)N=C1

Origin of Product

United States

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